2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
Overview
Description
The compound “2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine” is a complex organic molecule that contains a pyridine and a benzodiazole ring. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The bromine atom on the pyridine ring is likely to be a significant site of reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in coupling reactions, as well as nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Understanding Carcinogenic Compounds
Research has delved into the detection and analysis of carcinogenic compounds similar to 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine. For instance, studies have developed methods for detecting carcinogenic heterocyclic amines in biological samples, highlighting their significance in understanding cancer pathogenesis and potential exposure routes in humans (Manabe et al., 1987). Similarly, research on dietary intake of xenobiotics derived from food processing, including heterocyclic amines, sheds light on the potential relationship between diet and certain types of cancer, emphasizing the need for further exploration in this area (Zapico et al., 2022).
Toxicological Studies
The compound has been the subject of toxicological studies, as exemplified by a report on 5-bromo-2-nitropyridine, a related compound, which revealed its potential toxic effects on the human body, including methemoglobinemia and delayed encephalopathy (Shi et al., 2022). Such studies are crucial for understanding the compound's safety profile and its implications for human health.
Biochemical Mechanisms and Health Implications
Further research has focused on the biochemical mechanisms and health implications of compounds structurally related to 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine. For example, studies have explored the effects of compounds like pramipexole on dopamine neuron firing, providing insights into their potential therapeutic applications and their effects on neurotransmitter systems (Piercey et al., 1996).
Biomonitoring and Exposure Assessment
The importance of biomonitoring and exposure assessment is highlighted in studies that measure the levels of heterocyclic aromatic amines, compounds related to 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine, in human urine, offering valuable insights into human exposure to these compounds and their potential health risks (Wakabayashi et al., 1993).
properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOYHRZXGMEUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243216 | |
Record name | 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine | |
CAS RN |
1035818-96-2 | |
Record name | 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-3-pyridinyl)-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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